molecular formula C12H17NO3S B156306 4-acetyl-N,N-diethylbenzenesulfonamide CAS No. 1658-97-5

4-acetyl-N,N-diethylbenzenesulfonamide

Cat. No. B156306
CAS RN: 1658-97-5
M. Wt: 255.34 g/mol
InChI Key: OKAAHYQTIYWBEL-UHFFFAOYSA-N
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Description

“4-acetyl-N,N-diethylbenzenesulfonamide” is a chemical compound with the CAS Number: 1658-97-5 . It has a molecular weight of 255.34 . The IUPAC name for this compound is 4-acetyl-N,N-diethylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for “4-acetyl-N,N-diethylbenzenesulfonamide” is 1S/C12H17NO3S/c1-4-13 (5-2)17 (15,16)12-8-6-11 (7-9-12)10 (3)14/h6-9H,4-5H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 83-84 . .

Scientific Research Applications

Heterocyclic Synthesis

4-Acetyl-N,N-diethylbenzenesulfonamide is used in the synthesis of novel heterocyclic compounds containing a sulfonamide moiety . It is condensed with dimethylformamide dimethylacetal (DMF-DMA) to yield an enaminone, which reacts readily with different reagents to give the corresponding pyrazoles, triazolopyrimidine, imidazopyridine, pyrimidopyrimidine, pyrazolopyrimidine, benzofuran, pyranone, pyridine, pyrimidine, and pyrazolopyridazine derivatives .

Cyclooxygenase (COX-2) Inhibitors

The derivatives of 4-Acetyl-N,N-diethylbenzenesulfonamide are designed to comply with the general features of sulfonamide pharmacophore which act as Cyclooxygenase (COX-2) inhibitors . Molecular docking studies indicate that some synthesized compounds could be suitable inhibitors against COX-2 with further modification .

Antibacterial Agents

Sulfonamides, including 4-Acetyl-N,N-diethylbenzenesulfonamide, possess many types of biological activities and representatives of this class of pharmacological agents are widely used in clinic as antibacterial .

Antithyroid Agents

Sulfonamides are also used as antithyroid agents .

Diuretic Agents

Sulfonamides have diuretic properties and are used in medical treatments .

Hypoglycaemic Agents

Sulfonamides are used as hypoglycaemic agents .

Anti-cancer Agents

Sulfonamides, including 4-Acetyl-N,N-diethylbenzenesulfonamide, have anti-cancer properties .

Non-steroidal Anti-inflammatory Drugs (NSAIDs)

Sulfonamides are widely employed in musculoskeletal disease, as well as their anti-inflammatory properties . They act as a COX inhibitor (COX-1 and COX-2) through inhibiting the production of prostaglandins (PGs) .

Safety And Hazards

The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-acetyl-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAHYQTIYWBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353739
Record name 4-acetyl-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N,N-diethylbenzenesulfonamide

CAS RN

1658-97-5
Record name 4-Acetyl-N,N-diethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1658-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-acetyl-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 100 g. of sodium 4-acetylbenzenesulfonate is added to a stirred solution of 500 ml. of 50% aqueous diethylamine. The mixture is stirred at room temperature for 4 hours, cooled, and the precipitated 4-acetyl-N,N-diethylbenzenesulfonamide removed fy filtration, washed with water and dried; m.p. 78°-79° C. after crystallization from 2-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-acetyl-N,N-diethylbenzenesulfonamide lend itself to the synthesis of diverse heterocyclic compounds?

A: 4-Acetyl-N,N-diethylbenzenesulfonamide possesses an acetyl group making it a suitable starting material for synthesizing various heterocycles. [] The acetyl group can undergo condensation reactions with difunctional nucleophiles like hydrazines, amidines, and guanidines, leading to the formation of pyrazoles, triazoles, and pyrimidines, respectively. Additionally, the presence of the sulfonamide moiety allows for further structural modifications and potential interactions with biological targets. This versatility makes 4-acetyl-N,N-diethylbenzenesulfonamide a valuable precursor in synthesizing libraries of heterocyclic compounds with potential biological activities.

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